Diproqualone

Vue d'ensemble

Description

Le Diproqualone est un composé chimique appartenant à la classe des quinazolinones. Il a été développé à la fin des années 1950 par une équipe de la Nogentaise de Produits Chimique. Ce composé est principalement connu pour ses propriétés sédatives, anxiolytiques, antihistaminiques et analgésiques. Il a été commercialisé principalement en France et dans certains autres pays européens. Le this compound est utilisé principalement pour traiter la douleur inflammatoire associée à l'arthrose et à la polyarthrite rhumatoïde, et plus rarement pour traiter l'insomnie, l'anxiété et la névralgie .

Applications De Recherche Scientifique

Diproqualone has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry and for studying the properties of quinazolinone derivatives.

Biology: It is used in research to study its effects on various biological systems, including its sedative and anxiolytic properties.

Medicine: It is used in clinical research to study its potential therapeutic effects for treating inflammatory pain, insomnia, anxiety, and neuralgia.

Industry: It is used in the pharmaceutical industry for the development of new drugs with similar properties.

Mécanisme D'action

Target of Action

Diproqualone, a quinazolinone class GABAergic, primarily targets the β subtype of the GABAa receptor . It also exhibits antagonist activity at all histamine receptors . Additionally, it inhibits the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .

Mode of Action

This compound interacts with its targets in a variety of ways. It acts as an agonist at the β subtype of the GABAa receptor, enhancing the inhibitory effects of GABA in the central nervous system . It also acts as an antagonist at all histamine receptors, reducing the effects of histamine . Furthermore, it inhibits the cyclooxygenase-1 enzyme, reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects . Its antagonistic activity at histamine receptors can lead to antihistamine effects . The inhibition of the cyclooxygenase-1 enzyme can reduce inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced inhibitory neurotransmission, reduced histamine activity, and decreased inflammation and pain . These effects contribute to its sedative, anxiolytic, antihistamine, and analgesic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, other medications, and exposure to toxins or pollutants can potentially affect how this compound is metabolized and excreted, thereby influencing its efficacy and potential side effects . .

Analyse Biochimique

Biochemical Properties

Diproqualone has sedative, anxiolytic, antihistamine, and analgesic properties . These properties result from its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, inhibition of the cyclooxygenase-1 enzyme, and possibly its agonist activity at both the sigma-1 receptor and sigma-2 receptor .

Cellular Effects

The cellular effects of this compound are primarily related to its anti-inflammatory and analgesic effects . It is used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis

Molecular Mechanism

The molecular mechanism of this compound involves its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, and inhibition of the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .

Méthodes De Préparation

La synthèse du Diproqualone implique plusieurs étapes. La principale voie de synthèse comprend la formation de la structure de base de la quinazolinone suivie de l'introduction des groupes 2,3-dihydroxypropyle et méthyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le Diproqualone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Hydrolyse : Cette réaction implique la rupture d'une liaison dans une molécule à l'aide d'eau. Les conditions courantes comprennent les milieux acides ou basiques.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme étalon de référence en chimie analytique et pour étudier les propriétés des dérivés de la quinazolinone.

Biologie : Il est utilisé dans la recherche pour étudier ses effets sur divers systèmes biologiques, notamment ses propriétés sédatives et anxiolytiques.

Médecine : Il est utilisé dans la recherche clinique pour étudier ses effets thérapeutiques potentiels pour le traitement de la douleur inflammatoire, de l'insomnie, de l'anxiété et de la névralgie.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes :

Activité agoniste au niveau du sous-type β du récepteur GABA a : Cela renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs et anxiolytiques.

Activité antagoniste au niveau de tous les récepteurs de l'histamine : Cela réduit les effets médiés par l'histamine, contribuant à ses propriétés antihistaminiques.

Inhibition de l'enzyme cyclooxygénase-1 : Cela réduit la production de prostaglandines pro-inflammatoires, ce qui conduit à ses effets anti-inflammatoires et analgésiques.

Activité agoniste au niveau du récepteur sigma-1 et du récepteur sigma-2 : La fonction de ces récepteurs et leur pertinence clinique n'ont pas encore été complètement déterminées.

Comparaison Avec Des Composés Similaires

Le Diproqualone est unique dans sa classe en raison de sa combinaison de propriétés sédatives, anxiolytiques, antihistaminiques et analgésiques. Des composés similaires comprennent :

- Afloqualone

- Etaqualone

- Méthylméthaqualone

- Mécloqualone

- Mébroqualone

- Cloroqualone

Ces composés partagent des structures de base et des propriétés pharmacologiques similaires, mais peuvent différer dans leurs effets spécifiques et leurs utilisations cliniques .

Propriétés

IUPAC Name |

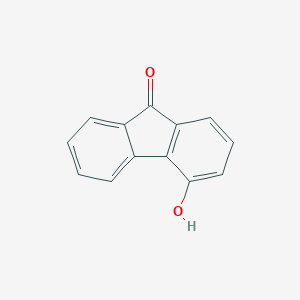

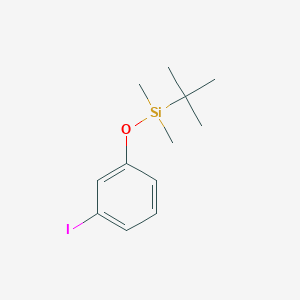

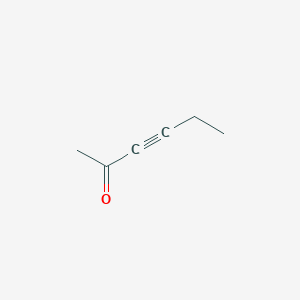

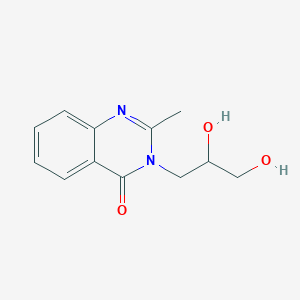

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGLQWGMESPVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865821 | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36518-02-2, 46800-89-9 | |

| Record name | Diproqualone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diproqualone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diproqualone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diproqualone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROQUALONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe a novel method for synthesizing Diproqualone and other quinazolinone derivatives?

A1: [] A recent study highlights a convenient, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which this compound belongs. This method utilizes a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions. Depending on the desired substitution pattern, ammonium acetate can be used in place of the amine. This strategy allows for the synthesis of various structurally related quinazolinones, including this compound, by modifying the starting materials.

Q2: Are there any sustainable approaches for synthesizing quinazolinones like this compound?

A2: [] Researchers have developed an efficient and sustainable method for synthesizing quinazolinones, including this compound. This method employs a copper-glucose combination as a catalytic system in a biomass-derived green solvent, 2-methyltetrahydrofuran (2-MeTHF). Glucose acts as both a reducing agent for copper precursors and a chelating agent for the resulting low-valent copper species, enhancing the catalytic activity. This approach offers a greener alternative to conventional synthetic routes.

Q3: What research exists on the applications of synthesized quinazolinone derivatives?

A3: [] Synthesized quinazolinone derivatives, including this compound, have demonstrated potential applications in medicinal chemistry, particularly in targeting the central nervous system. Researchers have successfully synthesized various drugs with known CNS activity using the aforementioned synthetic strategies. These include Methaqualone, Mebroqualone, Mecloqualone, and Piriquialone, highlighting the versatility of these synthetic approaches for developing new pharmaceutical compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.